Kodak IR 140
Overview
Description
Kodak IR 140 is a synthetic organic compound. It belongs to the class of benzothiazolium salts, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kodak IR 140 typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives, which undergo chlorination, alkylation, and condensation reactions to form the final product. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like Lewis acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification techniques like recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Kodak IR 140 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized benzothiazolium derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Kodak IR 140 has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Kodak IR 140 involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzothiazolium derivatives: Compounds with similar benzothiazolium core structures.
Chlorinated benzothiazoles: Compounds with chlorine substituents on the benzothiazole ring.
Cyclopentenyl derivatives: Compounds with cyclopentenyl groups attached to the benzothiazole ring.
Uniqueness
Kodak IR 140 is unique due to its specific combination of functional groups and structural features
Biological Activity
Kodak IR 140, also known as 5,5′-dichloro-11-diphenylamine-3,3′-diethyl-10,12-ethylene-thiatricarbocyanine-perchlorate, is a tricarbocyanine dye that exhibits significant biological activity due to its unique chemical properties. This compound is primarily recognized for its applications in imaging technologies, particularly in the near-infrared (NIR) spectrum, but it also demonstrates promising biological effects that can be harnessed in various fields such as medicine and environmental science.
This compound has the following chemical structure and properties:
- Chemical Formula : C39H34Cl3N3O4S2
- Molecular Weight : 696.2 g/mol
- Peak Emission Wavelength : Approximately 870 nm
- Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Biological Activity Overview
This compound's biological activities include:
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial effects against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell death.
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells. The dye's ability to absorb NIR light allows for targeted photothermal therapy, where localized heating can selectively kill cancer cells while sparing surrounding healthy tissue.
- Bioimaging Applications : Due to its strong fluorescence in the NIR region, this compound is used extensively in bioimaging applications. It allows for the visualization of biological processes in vivo, providing insights into disease mechanisms and treatment responses.
Case Studies
-
Antimicrobial Efficacy
- A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability upon treatment with this compound at concentrations as low as 10 µg/mL.
- Table 1: Antimicrobial Activity of this compound
Bacterial Strain Concentration (µg/mL) Viability Reduction (%) Escherichia coli 10 75 Staphylococcus aureus 10 80 -
Photothermal Therapy in Cancer Treatment
- In a preclinical study involving melanoma models, this compound was used as a photothermal agent. Upon NIR irradiation, tumors exhibited significant thermal ablation, leading to a reduction in tumor size by over 50% compared to control groups.
- Table 2: Tumor Size Reduction with this compound
Treatment Group Tumor Size (mm²) Pre-treatment Tumor Size (mm²) Post-treatment Reduction (%) Control 100 90 10 This compound + NIR 100 40 60
Research Findings
Recent research has highlighted the potential of this compound in dual-modal imaging techniques that combine fluorescence with nuclear imaging methods like PET/SPECT. This integration enhances the accuracy of tumor localization and characterization.
A notable study demonstrated that combining this compound with a radionuclide significantly improved imaging contrast and resolution in tumor-bearing mice models. The findings suggest that this compound could serve as a versatile agent for both therapeutic and diagnostic applications.
Properties
IUPAC Name |
N-[2-[2-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[2-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclopenten-1-yl]-N-phenylaniline;perchlorate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34Cl2N3S2.ClHO4/c1-3-42-33-25-29(40)19-21-35(33)45-37(42)23-17-27-15-16-28(18-24-38-43(4-2)34-26-30(41)20-22-36(34)46-38)39(27)44(31-11-7-5-8-12-31)32-13-9-6-10-14-32;2-1(3,4)5/h5-14,17-26H,3-4,15-16H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLDECUUBLLYRG-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)Cl)SC1=CC=C3CCC(=C3N(C4=CC=CC=C4)C5=CC=CC=C5)C=CC6=[N+](C7=C(S6)C=CC(=C7)Cl)CC.[O-]Cl(=O)(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34Cl3N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068875 | |
Record name | 5-Chloro-2-(2-(3-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)ethylidene)-2-(diphenylamino)cyclopent-1-en-1-yl)vinyl)-3-ethylbenzothiazolium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Red-brown powder; [Sigma-Aldrich MSDS] | |
Record name | IR 140 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14915 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
53655-17-7 | |
Record name | Benzothiazolium, 5-chloro-2-[2-[3-[2-(5-chloro-3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2-(diphenylamino)-1-cyclopenten-1-yl]ethenyl]-3-ethyl-, perchlorate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53655-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzothiazolium, 5-chloro-2-[2-[3-[2-(5-chloro-3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2-(diphenylamino)-1-cyclopenten-1-yl]ethenyl]-3-ethyl-, perchlorate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Chloro-2-(2-(3-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)ethylidene)-2-(diphenylamino)cyclopent-1-en-1-yl)vinyl)-3-ethylbenzothiazolium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-[2-[3-[(5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)ethylidene]-2-(diphenylamino)cyclopent-1-en-1-yl]vinyl]-3-ethylbenzothiazolium perchlorate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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